![molecular formula C21H14N4O2 B5330503 3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5330503.png)
3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has found potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
Mechanism of Action
The mechanism of action of 3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. Additionally, it has been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid in lab experiments is its potential to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, which may be useful in studying the mechanisms of inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the study of 3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid. One future direction is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the potential use of this compound in the treatment of neurodegenerative diseases should be further explored.
Synthesis Methods
The synthesis of 3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid involves the reaction between 2-cyanovinylbenzimidazole and 2-pyrrolecarboxylic acid in the presence of a catalyst. The resulting product is purified using chromatography techniques to obtain a pure form of the compound.
properties
IUPAC Name |
3-[2-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c22-13-15(20-23-18-8-1-2-9-19(18)24-20)12-17-7-4-10-25(17)16-6-3-5-14(11-16)21(26)27/h1-12H,(H,23,24)(H,26,27)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNMSFRDWKGTA-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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